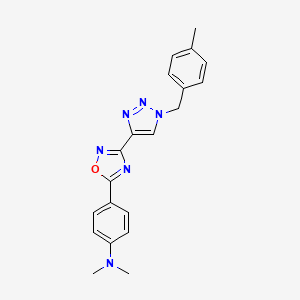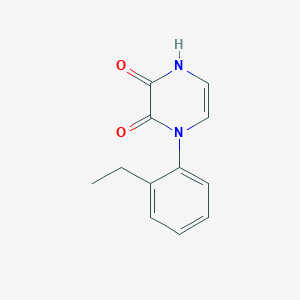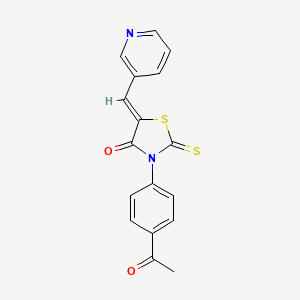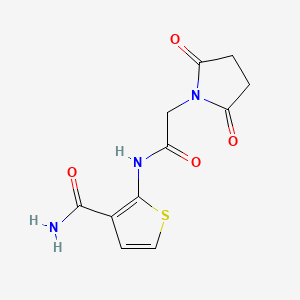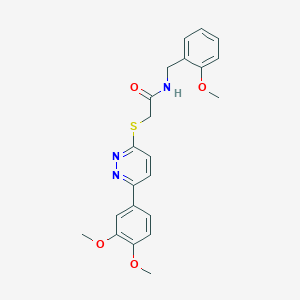
2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential biological effects. In
Scientific Research Applications
Synthesis and Central Nervous System Activities
Research into similar compounds has explored their synthesis and potential central nervous system (CNS) activities. For example, compounds with variations in their structure have been synthesized and tested for activity in the CNS, identifying specific derivatives that bind strongly to rat brain membranes. These studies contribute to understanding how subtle changes in chemical structure can impact biological activity and potential therapeutic applications (Barlin, Davies, Ireland, & Zhang, 1992).
Chemical Synthesis and Reactivity
Another aspect of research focuses on the chemical synthesis and reactivity of compounds containing the acetamide moiety, which is prevalent in many pharmaceutical products. This includes the development of new reagents and methodologies for synthesizing N-alkylacetamides and related compounds, offering versatile tools for pharmaceutical synthesis (Sakai, Takenaka, Koike, Hira, & Mori, 2022).
Antimicrobial and Antioxidant Activities
Compounds with structural similarities have been synthesized and tested for their antimicrobial and antioxidant activities. This includes the synthesis of novel heterocyclic compounds with potential as anti-inflammatory and analgesic agents, highlighting the therapeutic potential of these chemical structures in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the antioxidant capabilities of certain derivatives have been evaluated, indicating their potential for preventing oxidative stress-related damage (Shakir, Ali, & Hussain, 2017).
Antinociceptive Activity
The antinociceptive (pain-blocking) properties of derivatives have also been studied, showing that some compounds exhibit significant activity in this area, which could inform the development of new pain management therapies (Dogruer, Şahin, Ünlü, & Ito, 2000).
Antimicrobial Properties
Further studies have synthesized and evaluated the antimicrobial properties of novel compounds, aiming to address the growing need for new antimicrobial agents capable of combating resistant bacterial and fungal strains. This research is crucial for the ongoing development of effective antimicrobial therapies (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
properties
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-27-18-7-5-4-6-16(18)13-23-21(26)14-30-22-11-9-17(24-25-22)15-8-10-19(28-2)20(12-15)29-3/h4-12H,13-14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHUPSYXOVFLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Propenoyloxy)phenyl]methanol](/img/structure/B2733079.png)
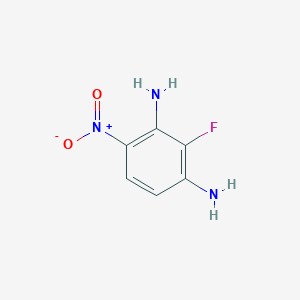

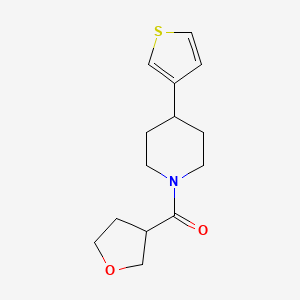
![[1-(Methylsulfanylmethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2733087.png)
![(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2733089.png)

